5,5-Diethylhydantoin

Descripción

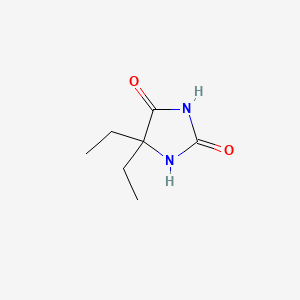

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,5-diethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTZZUPJEUZZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202972 | |

| Record name | 5,5-Diethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-34-5 | |

| Record name | 5,5-Diethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diethylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Diethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-diethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRD19H6GXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,5 Diethylhydantoin and Analogous Hydantoin Compounds

Sustainable and Green Chemistry Paradigms in Hydantoin (B18101) Synthesis

The drive towards greener chemical processes has significantly influenced the evolution of hydantoin synthesis, emphasizing reduced waste, energy efficiency, and the use of less hazardous reagents and solvents.

Development of Solvent-Free and Environmentally Benign Processes

A key strategy in green hydantoin synthesis involves minimizing or eliminating the use of organic solvents. Several methodologies have emerged to achieve this:

Microwave and Ultrasound Irradiation: Both microwave and ultrasound technologies have proven instrumental in accelerating hydantoin formation, often enabling reactions to proceed under milder conditions and in significantly reduced timeframes compared to conventional heating. These techniques can be applied in conjunction with solvent-free conditions or with environmentally benign solvents like water or ethanol (B145695) beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgasianpubs.orgresearchgate.neteurekaselect.comsioc-journal.cnnih.govencyclopedia.pubtubitak.gov.tr. For instance, microwave-assisted, one-pot syntheses from amino acids in water have demonstrated high yields and reduced reaction times, aligning with green chemistry principles beilstein-journals.org. Similarly, ultrasound irradiation has been employed for the rapid synthesis of hydantoins, often catalyzed by solid supports or simple bases, yielding products efficiently and with minimal byproducts eurekaselect.comsioc-journal.cnnih.gov.

Mechanochemical Synthesis: Mechanochemistry, utilizing grinding or ball milling techniques, offers a powerful solvent-free approach to hydantoin synthesis. This method relies on mechanical energy to drive chemical transformations, thereby avoiding the environmental burden associated with solvent use and disposal. For example, nano-ordered ZnO catalysts have been successfully employed in mechanochemical ball milling for the efficient and rapid synthesis of diverse hydantoin derivatives pnu.ac.irtaylorandfrancis.com.

Solvent-Free Condensations: Direct condensation reactions between precursors like arylglyoxals and urea/thiourea, mediated by agents such as polyphosphoric ester (PPE) under microwave irradiation, have been developed for solvent-free synthesis of hydantoins, yielding products in high yields with simple workups organic-chemistry.orgscirp.org.

Table 1: Green Synthesis Methods for Hydantoins

| Method | Key Reagents/Conditions | Typical Yields | Green Aspects | References |

| Microwave-Assisted | Amino acids, KCN, H₂O; Ketones/aldehydes, KCN, NH₄CO₃; Arylglyoxals, urea/thiourea, PPE | 34-95% | Reduced reaction time, solvent reduction/elimination, efficient energy use | beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgasianpubs.orgresearchgate.neteurekaselect.comtubitak.gov.tr |

| Ultrasound-Assisted | Benzils, urea/thiourea, KOH in DMSO/H₂O; Ketones/aldehydes, KCN, NH₄CO₃ in water/alcohol | Good to excellent | Accelerated reaction, mild conditions, solvent reduction | organic-chemistry.orgeurekaselect.comsioc-journal.cnnih.govencyclopedia.pubnih.gov |

| Mechanochemical (Grinding) | Carbonyl compounds, KCN, NH₄CO₃ with ZnO catalyst | Good to excellent | Solvent-free, energy-efficient, reduced waste | pnu.ac.irtaylorandfrancis.comscirp.org |

| Solvent-Free Condensation | Arylglyoxals, phenylurea/thiourea, PPE (microwave-promoted) | 81-95% | Solvent-free, rapid reaction, simple workup | organic-chemistry.orgscirp.org |

Catalytic Innovations for Selective and Efficient Hydantoin Ring Formation

Catalysis plays a crucial role in enhancing the selectivity, efficiency, and sustainability of hydantoin synthesis. Various catalytic systems have been explored:

Metal-Based Catalysts: Transition metal catalysts, including copper and palladium complexes, have been developed for specific transformations. For instance, CuF₂/MeOH mediates the N³-selective Chan-Lam coupling of hydantoins with boronic acids under mild, ligand-free conditions organic-chemistry.org. Chiral Lewis base/copper(I) cooperative catalysis enables enantioselective α-amination for hydantoin synthesis organic-chemistry.org. Palladium-catalyzed oxidative carbonylation of α-amino amides offers a route to hydantoins under mild conditions, avoiding ligands and bases rsc.org.

Heterogeneous Catalysts: Solid catalysts such as nano-ordered ZnO and Montmorillonite K-10 have been employed, particularly in mechanochemical and ultrasound-assisted syntheses, offering advantages in terms of recyclability and ease of separation pnu.ac.irmdpi.com.

Organocatalysis: While less extensively detailed in the provided snippets for hydantoin synthesis itself, organocatalysis is a growing field in green chemistry, and its application to hydantoin ring formation is an area of ongoing exploration.

Chemical Transformations and Derivatization Strategies of 5,5 Diethylhydantoin

N-Substitution Reactions on the Hydantoin (B18101) Ring System

The hydantoin ring possesses two nitrogen atoms, N-1 and N-3, both of which can be functionalized through alkylation and acylation reactions. The regioselectivity of these substitutions is often influenced by the reaction conditions, particularly the base used and the nature of the electrophile.

Alkylation and Acylation Tactics for N-Derivatization

Alkylation of hydantoins typically involves deprotonation of one of the nitrogen atoms followed by reaction with an alkylating agent, such as an alkyl halide. Under basic conditions, the N-3 position is generally more reactive due to the higher acidity of its proton compared to the N-1 proton. This leads to preferential N-3 alkylation.

However, selective N-1 alkylation can be achieved by employing strong, sterically hindered bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in ethereal solvents like tetrahydrofuran (B95107) (THF). These conditions promote the selective deprotonation of the N-1 position, enabling the introduction of alkyl groups at this site. jst.go.jpnih.gov Common alkylating agents include methyl iodide, benzyl (B1604629) bromide, and allyl bromide. jst.go.jp

Acylation reactions follow similar principles, where an acylating agent (e.g., acid halides, anhydrides) reacts with the deprotonated nitrogen atom. The regioselectivity observed in alkylation often extends to acylation, with N-3 being the more accessible site under standard basic conditions. acs.org

Table 3.1.1: General Conditions for N-Alkylation of Hydantoins

| Alkylating Agent | Base | Solvent | Temperature | Typical Regioselectivity | Reference |

| Alkyl Halides | K₂CO₃ (weak) | Various | Ambient | N-3 | jst.go.jp |

| Alkyl Halides | NaH (strong) | DMF | Elevated | N-3, some N-1/N-3 di-alkylation | jst.go.jp |

| Alkyl Halides | tBuOK / KHMDS | THF | Ambient | N-1 | jst.go.jpnih.gov |

Synthesis and Characterization of N-Substituted 5,5-Diethylhydantoin Analogues

The synthesis of N-substituted this compound analogues follows the general strategies outlined above. For instance, reacting this compound with methyl iodide in the presence of potassium tert-butoxide in THF would yield N-1-methyl-5,5-diethylhydantoin. jst.go.jpnih.gov

Characterization of these N-substituted derivatives typically involves spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for distinguishing between N-1 and N-3 substituted products, as the chemical shifts of the protons on the alkyl substituents and the hydantoin ring protons (if present) will differ based on their position. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides further structural confirmation by analyzing the chemical shifts of the ring carbons and the substituent carbons. Infrared (IR) spectroscopy can identify characteristic carbonyl stretching frequencies of the hydantoin ring, which may be subtly altered upon N-substitution. tandfonline.comnih.gov

Functionalization Approaches at the C-5 Position of this compound

The C-5 position of the hydantoin ring, when substituted with alkyl groups like the ethyl moieties in this compound, is generally less reactive towards direct functionalization compared to the nitrogen atoms.

Exploration of Modifications to the Diethyl Moiety

The ethyl groups at the C-5 position in this compound are saturated aliphatic chains. Direct chemical modifications such as oxidation, halogenation, or other functionalizations of these specific ethyl groups are not commonly reported in the literature for hydantoins. The presence of these alkyl substituents at C-5 is typically established during the synthesis of the hydantoin ring itself, often via methods like the Bucherer-Bergs reaction, which utilizes ketones (like diethyl ketone) or cyanohydrins as precursors. wikipedia.orgorgsyn.orgdatapdf.com

Research indicates that disubstitution at the C-5 position can increase the stability of the hydantoin ring, for example, against oxidation. datapdf.com While N-halogenation of hydantoins is a well-established method for producing biocidal agents, this reaction occurs at the nitrogen atoms, not directly on the C-5 substituents. wikipedia.orgresearchgate.netgoogle.comjustia.comgoogleapis.com Therefore, direct chemical transformations of the ethyl groups of this compound are not a primary derivatization strategy.

Ring-Opening and Cyclization Reactions of Hydantoin Derivatives

The hydantoin ring system is susceptible to ring-opening reactions, particularly hydrolysis, which can lead to the formation of amino acids or related derivatives. Furthermore, hydantoins can be involved in ring interconversion processes, either formed from other cyclic systems or undergoing transformations into different heterocyclic structures.

Mechanistic Insights into Hydantoin Ring Interconversions

Hydrolysis: The hydrolysis of hydantoins is a fundamental transformation that yields amino acids and ammonia (B1221849). This reaction can be catalyzed by acids, bases, or enzymes.

Acidic Hydrolysis: Hydantoins can be hydrolyzed to their corresponding amino acids and ammonia under acidic conditions, often requiring elevated temperatures. For instance, hydantoin itself reacts with hot, dilute hydrochloric acid to yield glycine. wikipedia.org

Basic Hydrolysis: Alkaline hydrolysis, typically using strong bases like sodium hydroxide (B78521) or barium hydroxide at high temperatures, also cleaves the hydantoin ring. thieme-connect.com The mechanism involves nucleophilic attack of hydroxide on the carbonyl carbons. Care must be taken, as excess base can react with the resulting amino acid to form salts, potentially reducing the yield of the free amino acid. nih.govacs.org

Enzymatic Hydrolysis: Biocatalytic routes employing enzymes such as hydantoinases and N-carbamoylases offer stereoselective pathways to optically pure amino acids from 5-substituted hydantoins. The process typically involves an initial stereospecific ring opening to an N-carbamoyl amino acid, followed by hydrolysis of this intermediate to the free amino acid and carbon dioxide/ammonia. researchgate.netnih.gov

Table 3.3.1: Hydantoin Hydrolysis Pathways

| Catalyst/Conditions | Intermediate(s) | Product(s) | Mechanism Insight | Reference |

| Acid (e.g., HCl) | (Not explicitly detailed for hydantoin) | Amino acid, Ammonia | Nucleophilic attack on carbonyl, ring opening. | wikipedia.org |

| Base (e.g., NaOH) | Hydantoic acid (intermediate) | Amino acid, Ammonia, Salt (with excess base) | Nucleophilic attack by hydroxide on carbonyls, leading to ring opening. | thieme-connect.comnih.govacs.org |

| Hydantoinase | N-Carbamoyl amino acid | Amino acid, CO₂, NH₃ | Stereospecific enzymatic hydrolysis of the hydantoin ring. | researchgate.netnih.gov |

| N-Carbamoylase | (N-Carbamoyl amino acid is substrate) | Amino acid, CO₂, NH₃ | Enzymatic hydrolysis of the N-carbamoyl amino acid intermediate. | researchgate.netnih.gov |

Ring Opening and Cyclization/Rearrangement: Hydantoins can also be formed through cyclization reactions, such as the Bucherer-Bergs reaction, which involves carbonyl compounds or cyanohydrins, ammonium (B1175870) carbonate, and cyanide. wikipedia.org Conversely, hydantoin derivatives can undergo ring-opening and subsequent cyclization or rearrangement reactions. For example, aminobarbituric acids can rearrange to form hydantoins via intermediates like isocyanates or carbamates. nih.govacs.org Mechanistic studies suggest that hydantoin ring interconversions can involve complex pathways, including nucleophilic attack, proton transfers, and rearrangements. researchgate.netrsc.orgrsc.orgnih.govrsc.org

The hydrolysis of hydantoins can also be viewed as a ring-opening process. For instance, under specific conditions, hydantoins can be converted to N-carbamoyl-amino acids, which are then further hydrolyzed. researchgate.netresearchgate.nettandfonline.com The stability of the hydantoin ring is influenced by substituents, with disubstitution at C-5 generally increasing stability. datapdf.com

Compound List:

this compound

Hydantoin

Fosphenytoin

Dantrolene

Ropitoin

Imiprothrin

Iprodione

5,5-Dimethylhydantoin (B190458) (DMH)

Dichlorodimethylhydantoin (DCDMH)

Bromochlorodimethylhydantoin (BCDMH)

Dibromodimethylhydantoin (DBDMH)

N-1-methyl-5,5-diethylhydantoin

N-3-methyl-5,5-diethylhydantoin

5-methyl-5-ethylhydantoin

5,5-pentamethylene hydantoin

N-halo hydantoins (general)

N-carbamoyl amino acids

Glycine

Methionine

Alanine

Valine

Uracil

Thymine

5,6-Dihydrouracil

5,6-Dihydrothymine

N-carbamoyl-β-amino acids

Aminobarbituric acids

Isocyanates

Carbamates

Advanced Spectroscopic and Structural Elucidation Techniques for 5,5 Diethylhydantoin

High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful means to probe the molecular vibrations of 5,5-Diethylhydantoin, providing critical information about its functional groups and conformational states. FTIR spectroscopy typically reveals characteristic absorption bands corresponding to stretching and bending modes of the molecule's constituent bonds. For this compound, key absorptions would include those associated with the amide N-H stretching (typically around 3200-3300 cm⁻¹), the carbonyl C=O stretching (around 1700-1750 cm⁻¹), and C-N stretching modes within the hydantoin (B18101) ring. The presence and position of these bands serve as a fingerprint for the molecule.

Table 1: Representative FTIR Vibrational Bands for Hydantoins

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| N-H stretch | 3200-3300 | Amide N-H stretch |

| C=O stretch | 1700-1750 | Carbonyl stretch |

| C-N stretch | 1100-1200 | Ring C-N stretch |

| C-H stretch | 2850-3000 | Aliphatic C-H stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structural intricacies of this compound, particularly in understanding potential tautomeric forms and dynamic molecular processes. ¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. For this compound, characteristic signals would arise from the two ethyl groups: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The N-H proton of the hydantoin ring would typically appear as a broad singlet, its chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Key signals for this compound would include the carbonyl carbon (C=O), the quaternary carbon at the C5 position bearing the two ethyl groups, and the distinct carbons of the ethyl substituents.

The study of tautomerism in hydantoins, while generally favoring the keto form, can be investigated using NMR. If different tautomeric species are in equilibrium, distinct sets of signals or averaged signals can be observed. Dynamic NMR, often employing variable-temperature studies, is crucial for characterizing the kinetics and thermodynamics of processes such as proton exchange or conformational interconversions. Slowing down these dynamic processes by lowering the temperature can lead to the observation of separate signals for different conformers or tautomers, providing activation energy parameters.

Table 2: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment |

| CH₃ (ethyl) | ~0.9 | Triplet | -(CH₂)CH₃ |

| CH₂ (ethyl) | ~1.5 | Quartet | -(CH₂)CH₃ |

| N-H (ring) | 6-9 (variable) | Singlet | Ring N-H proton |

Table 3: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (ppm) | Assignment |

| C=O | 175-180 | Carbonyl carbon |

| C(Et)₂ | 70-80 | Quaternary C5 |

| CH₂ (ethyl) | 40-45 | Methylene carbon |

| CH₃ (ethyl) | 10-15 | Methyl carbon |

Mass Spectrometry (MS) Applications in Structural Characterization and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structural features of this compound through the analysis of its fragmentation patterns. Techniques such as Electron Ionization (EI) or softer ionization methods like Electrospray Ionization (ESI) are employed. In ESI, the protonated molecular ion ([M+H]⁺) is typically observed, providing the molecular mass. For this compound (C₇H₁₂N₂O₂), with a molecular weight of 156.18 g/mol , an ion at m/z 157 would be expected in positive-ion ESI-MS. Under EI conditions, the molecular ion (M⁺•) at m/z 156 might also be detected, although it can be less abundant if fragmentation is extensive.

Table 4: Representative Mass Spectrometric Ions for this compound

| Ion Type | m/z | Description |

| [M+H]⁺ | 157 | Protonated molecular ion (ESI positive mode) |

| M⁺• | 156 | Molecular ion (EI) |

| Fragment | 127 | [M-C₂H₅]⁺ (Loss of ethyl radical) |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography provides the definitive three-dimensional structure of this compound in the crystalline state, revealing the precise arrangement of atoms and molecules within the crystal lattice. This technique is paramount for understanding solid-state properties and intermolecular interactions.

Organic molecules, including hydantoin derivatives, can often exhibit polymorphism, meaning they can crystallize in multiple distinct structural forms. These polymorphs arise from different arrangements of molecules in the crystal lattice, driven by variations in intermolecular interactions and conformational preferences. Each polymorph can possess unique physical properties, such as solubility, dissolution rate, and mechanical characteristics. X-ray crystallography is the primary method for identifying and characterizing different polymorphic forms. Furthermore, co-crystallization, the process of forming crystalline solids containing two or more different molecular species held together by non-covalent interactions, can be employed to create novel materials with tailored properties, potentially involving this compound as a component.

Compound List:

this compound

Computational Chemistry and Theoretical Investigations of 5,5 Diethylhydantoin

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are foundational for understanding the electronic structure of molecules like 5,5-Diethylhydantoin. These methods provide detailed information about electron distribution, atomic charges, and orbital energies, which are crucial for predicting molecular reactivity and properties.

DFT calculations have been utilized to determine the electronic properties and orbital information of various organic additives, including hydantoin (B18101) derivatives, in electrochemical applications researchgate.netagrisearch.cnresearchgate.netresearchgate.net. These studies analyze parameters derived from DFT, such as atomic charges and electron density distributions, to understand how molecules interact with surfaces or metal ions. For instance, the distribution of electron density and the identification of nucleophilic or electrophilic centers, often revealed through electrostatic potential maps and Parr functions, can predict the molecule's reactive sites researchgate.net. These analyses are vital for understanding adsorption mechanisms on metal surfaces and complexation behavior with metal ions in electrochemical baths researchgate.netresearchgate.net.

Frontier Molecular Orbital (FMO) theory, particularly the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution, is a key aspect of electronic structure analysis researchgate.netresearchgate.netresearchgate.netresearchgate.net. The HOMO-LUMO gap () serves as a critical descriptor for predicting a molecule's reactivity and its propensity for charge transfer interactions researchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater tendency for electron donation or acceptance, which is pertinent for understanding adsorption phenomena on electrode surfaces or interactions with metal species in electroplating processes researchgate.netresearchgate.net. Studies often correlate FMO parameters with experimental observations to rationalize molecular behavior at interfaces researchgate.net.

Conformational Landscape and Energy Profile Analysis

Understanding the three-dimensional structure and the energetic stability of different molecular conformations is essential for predicting a molecule's behavior. While specific detailed conformational landscape studies for this compound are not extensively detailed in the provided snippets, molecular dynamics (MD) simulations and quantum mechanical/molecular mechanical (QM/MM) methods are employed in related research researchgate.netresearchgate.net. These simulations explore various molecular configurations and their associated energy profiles, helping to identify the most stable conformers and understand the energy barriers involved in molecular transformations or interactions. Such analyses are crucial for predicting how a molecule will orient itself at an interface or within a complex.

In Silico Spectroscopic Property Prediction (Computational IR, NMR, UV-Vis)

Predicting spectroscopic properties computationally is a standard practice in theoretical chemistry to aid in the identification and characterization of compounds. While direct computational predictions of IR, NMR, or UV-Vis spectra specifically for this compound are not explicitly detailed in the provided search results, these techniques are routinely applied to organic molecules. Computational IR spectroscopy can predict vibrational frequencies corresponding to characteristic bond stretching and bending modes, aiding in functional group identification. Similarly, computational NMR chemical shifts and coupling constants can be predicted to assist in structural elucidation. UV-Vis spectra can be calculated to understand electronic transitions and chromophoric properties. These in silico predictions serve as valuable benchmarks against experimental spectroscopic data.

Reaction Mechanism Simulations and Transition State Identification

Simulating reaction mechanisms and identifying transition states are critical for understanding chemical transformations. Research has employed computational methods, including QM/MM simulations, to compute free energy profiles and reaction pathways researchgate.net. These studies aim to predict reaction free energies and energy barriers, which are then compared with experimental values to validate the computational models researchgate.net. The ability to predict minimum reaction paths and transition states provides deep insights into the kinetics and thermodynamics of chemical reactions involving compounds like this compound, particularly in complex chemical environments such as electrolytes.

Sophisticated Analytical Methodologies for 5,5 Diethylhydantoin and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques form the backbone of hydantoin (B18101) analysis, enabling the separation of complex mixtures and the isolation of target analytes.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for hydantoin analysis. Methods typically involve mobile phases composed of acetonitrile (B52724) and water mixtures, often acidified with phosphoric acid or formic acid to improve peak shape and MS compatibility sielc.comsielc.com. For instance, a typical mobile phase might consist of acetonitrile and water in a ratio of 60:40 (v/v) at a controlled pH, such as pH 5, with a flow rate of approximately 1.0-1.4 mL/min najah.edu. Detection is commonly achieved using UV-Vis detectors, with wavelengths around 225 nm or 254 nm being suitable for hydantoin structures mdpi.comresearchgate.netacs.org. Octadecylsilanized silica (B1680970) (C18) columns are frequently employed due to their effectiveness in separating moderately polar compounds like hydantoins najah.edunih.gov.

Method validation is a critical step, encompassing parameters such as linearity, accuracy, and precision. For 5,5-dimethylhydantoin (B190458) (DMH), a commonly studied analogue, GC-MS methods have demonstrated linearity with determination coefficients (R²) exceeding 0.99, accuracy ranging from 91.6% to 99.8%, and precision typically between 1.1% and 10.8% RSD nih.gov. Limits of detection (LOD) and quantification (LOQ) are essential performance indicators, with reported LODs for DMH as low as 0.2 mg/kg nih.gov.

Chiral HPLC methods are also employed for the enantioseparation of substituted hydantoins. These methods utilize chiral stationary phases (CSPs), such as those based on immobilized polysaccharides (e.g., CHIRAL ART Amylose-SA), and mobile phases comprising mixtures of n-hexane with alcohols (e.g., 2-propanol at 90:10 v/v) or polar organic solvents like dimethyl carbonate (DMC) mdpi.comresearchgate.net.

Table 1: Representative HPLC Method Parameters for Hydantoin Analysis

| Parameter | Example 1 (General RP-HPLC) sielc.comsielc.com | Example 2 (Chiral HPLC) mdpi.comresearchgate.net | Example 3 (Hydantoin-5-acetic acid) researchgate.net | Example 4 (DMH in Food) nih.gov | Example 5 (DMDMH) nih.gov |

| Column | C18, Newcrom R1 | CHIRAL ART Amylose-SA | CHI-DMB (250×4.6 mm) | C18 | Octadecylsilanized silica |

| Mobile Phase | Acetonitrile/Water + Phosphoric/Formic Acid | n-Hexane/2-PrOH (90:10) or DMC | n-Hexane:Isopropanol (80:20 v/v) | Acetonitrile/Water | Not specified |

| Flow Rate (mL/min) | 1.0 - 1.4 | 1.0 | 1.0 | Not specified | Not specified |

| Detection Wavelength (nm) | Not specified | 254 | 254 | Not specified | Not specified |

| Temperature (°C) | Not specified | 35 | Not specified | Not specified | Not specified |

| Validation Metrics | N/A | N/A | Linearity (R²>0.99), LOD, LOQ, Precision, Accuracy | R² > 0.99, Accuracy (91.6-99.8%), Precision (1.1-10.8% RSD), LOD (0.2 mg/kg), LOQ (0.5 mg/kg) | Linearity, Recovery (85-105%) |

Gas Chromatography (GC) for Volatile Hydantoin Analysis

Gas chromatography (GC) is applicable for the analysis of hydantoins that are sufficiently volatile or can be rendered volatile through derivatization researchgate.net. Common GC setups utilize capillary columns, such as DB-5MS or HP-5MS, with helium or hydrogen as the carrier gas nih.govmdpi.comusda.gov. Temperature programming of the GC oven, often starting at lower temperatures (e.g., 50-70 °C) and increasing gradually, is employed to achieve optimal separation of compounds with varying volatilities nih.govmdpi.com. High injector temperatures (e.g., 250-290 °C) are used to ensure efficient vaporization of samples nih.govmdpi.com. Detection can be performed using Flame Ionization Detectors (FID) or Mass Spectrometry (MS) asiapharmaceutics.infoobrnutafaza.hr. Validation parameters for GC methods include recovery (e.g., 98.85–100.76%), precision (e.g., <1.00%), and linearity asiapharmaceutics.info.

Table 2: Representative GC and GC-MS Method Parameters for Hydantoin Analysis

| Parameter | Example 1 (DMH by GC-MS) nih.gov | Example 2 (MIH by GC-MS) nih.gov | Example 3 (General GC) asiapharmaceutics.info | Example 4 (GC-MS general) mdpi.com |

| Column | Not specified | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm) | Zb-5 (30 m × 0.25 mm i.d., 0.25 µm) | HP-5MS (30 m × 0.25 mm × 0.25 mm) |

| Carrier Gas | Not specified | Hydrogen | Not specified | Helium (1.5 mL/min) |

| Injector Temp (°C) | Not specified | 250 | 210 | 290 |

| Oven Program | Not specified | 70°C (1 min) -> 150°C (50°C/min, 1 min) -> 180°C (20°C/min, 1 min) -> 250°C (100°C/min, 3 min) | 200°C (initial) | 50°C (1.5 min) -> 180°C (30°C/min) -> 280°C (20°C/min, 20 min) |

| Ionization Mode | EI (70 eV) | EI (70 eV) | N/A (FID) | EI (70 eV) |

| Detection Method | GC-MS | GC-MS | GC-FID | GC-MS |

| Quantification Mode | Not specified | SIM | Not specified | Not specified |

| Validation Metrics | R² > 0.99, Accuracy (91.6-99.8%), Precision (1.1-10.8% RSD), LOD (0.2 mg/kg), LOQ (0.5 mg/kg) | LOD (0.05 mg/kg), Dynamic Range (0.05–25 mg/kg), Precision (<8.5%), Accuracy (<8%) | Recovery (98.85–100.76%), Precision (<1.00%), Linearity (r² = 0.995 ± 0.002) | Not specified |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is particularly valuable for the chiral separation of hydantoin derivatives, often used in conjunction with HPLC mdpi.comresearchgate.net. Typical SFC analyses employ supercritical carbon dioxide (CO₂) as the primary mobile phase, modified with alcohols such as methanol, ethanol (B145695), or 2-propanol, often in an 80:20 (v/v) ratio of CO₂ to modifier mdpi.com. Alternative mobile phases may incorporate dimethyl carbonate (DMC) mdpi.com. Separations are usually conducted under isocratic conditions at controlled temperatures (e.g., 35 °C) and outlet pressures (e.g., 15 MPa) mdpi.com. Detection is commonly performed using diode-array detectors, typically set at wavelengths around 254 nm mdpi.com.

Table 3: Representative SFC Method Parameters for Hydantoin Analysis

| Parameter | Example 1 (Chiral SFC) mdpi.com | Example 2 (Chiral SFC) mdpi.com |

| Mobile Phase | CO₂/Alcohol (80:20 v/v) | CO₂/Alcohol (80:20 v/v) or CO₂/DMC/Alcohol |

| Column | Not specified | Not specified |

| Flow Rate (mL/min) | 4.0 | 4.0 |

| Temperature (°C) | 35 | 35 |

| Outlet Pressure (MPa) | 15 | 15 |

| Detection Wavelength (nm) | 254 | 254 |

Hyphenated Techniques in Hydantoin Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering enhanced analytical performance.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of hydantoins, especially when coupled with prior HPLC separation of complex samples researchgate.net. For 5,5-dimethylhydantoin (DMH), validated GC-MS methods have reported excellent linearity (R² > 0.99), accuracy (91.6-99.8%), and precision (1.1-10.8% RSD), with LODs as low as 0.2 mg/kg and LOQs of 0.5 mg/kg nih.gov. Electron ionization (EI) at 70 eV is the standard ionization mode nih.govmdpi.com. Common chromatographic columns include DB-5MS or HP-5MS nih.govmdpi.comusda.gov. Selected Ion Monitoring (SIM) is often utilized for sensitive quantification nih.gov.

LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for hydantoin analysis nih.govnih.gov. These methods typically integrate an HPLC system with a mass spectrometer, frequently employing electrospray ionization (ESI) in positive mode nih.govnih.govmassbank.eu. Mobile phases commonly consist of aqueous solutions mixed with organic solvents (e.g., acetonitrile, methanol), often acidified with formic acid nih.govmassbank.eu. C18 columns are widely used for the separation nih.govmassbank.eu. LC-MS/MS methods are validated for parameters such as linearity, accuracy, and precision, enabling the quantification of hydantoins in complex matrices nih.govnih.gov. For example, methods developed for related compounds like phenytoin (B1677684) and its metabolites have established calibration ranges from nanograms per milliliter to micrograms per milliliter, with validation parameters meeting acceptable criteria nih.gov. Key analytical parameters include the optimization of precursor and product ion transitions for Multiple Reaction Monitoring (MRM) usda.govnih.gov.

Table 4: Representative LC-MS/MS Method Parameters for Hydantoin Analysis

| Parameter | Example 1 (Phenytoin Metabolites) nih.gov | Example 2 (NFM in Turtle Powder) nih.gov | Example 3 (DMH Data) massbank.eu |

| HPLC System | Agilent 1290 HPLC | Not specified | Not specified |

| MS System | AbSciex QTRAP 5500 | Not specified | TripleTOF 5600 SCIEX |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| Column | Kinetex EVO C18 (150 × 2.1 mm) | Not specified | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |

| Mobile Phase | 0.1% Formic Acid (aq) / 0.1% Formic Acid (MeCN:MeOH) | 10 mM AF, 0.1% FA in MeCN/MeOH (1:1) | Water (0.1% Formic acid) / Acetonitrile (0.1% Formic acid) |

| Flow Rate (mL/min) | 0.25 | 0.25 | 0.3 |

| Temperature (°C) | 40 (Column) | 40 (Column) | 40 (Column) |

| Quantification Mode | MRM | Not specified | Not specified |

| Validation Metrics | Specificity, Sensitivity, Accuracy, Precision | Recovery (82.2–108.1%), Repeatability (1.5–3.8%), Reproducibility (2.2–4.8%), Linearity (R²=0.999), CCβ, CCα | Retention Time (3.47 min), Precursor m/z (129.0659) |

Electrochemical Methods for Detection and Quantification

Electrochemical methods, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are utilized to investigate the redox behavior of hydantoin derivatives researchgate.netresearchgate.net. These techniques typically employ electrodes such as glassy carbon electrodes (GCE) or hanging drop mercury electrodes (HDME) researchgate.netresearchgate.net. Analysis involves monitoring current response as a function of applied potential across a defined pH range researchgate.netresearchgate.net. Key electrochemical parameters, such as diffusion coefficients, heterogeneous electron transfer rate constants, and pKa values, can be determined by analyzing scan rate and concentration effects, as well as pH-dependent shifts in peak potentials researchgate.netresearchgate.net. These studies contribute to understanding the oxidation mechanisms and structure-activity relationships of hydantoin compounds researchgate.net.

Table 5: Representative Electrochemical Method Parameters

| Parameter | Example 1 (Hydantoin Derivatives) researchgate.net | Example 2 (Hydantoin Derivatives) researchgate.net |

| Electrode Type | Hanging Drop Mercury Electrode (HDME) | Glassy Carbon Electrode (GCE) |

| Voltammetric Techniques | CV, SWV, DPV | CV, DPV, SWV |

| pH Range | 2-12 | 1.2-12.8 |

| Scan Rate (mV/s) | 100 | Not specified |

| Measured Parameters | Diffusion coefficient, Heterogeneous electron transfer rate constant, pKa | Peak potential shift, Diffusion coefficient, pKa, Electron transfer rate constant |

Industrial and Non Pharmaceutical Applications of Hydantoin Compounds

Role in Polymer Science and Materials Engineering

Hydantoin (B18101) derivatives, particularly 5,5-disubstituted variants, have garnered attention in polymer science due to the rigid, heterocyclic structure of the hydantoin ring. This ring can impart desirable properties such as thermal stability, chemical resistance, and improved mechanical strength to polymers.

Synthesis and Properties of Hydantoin-Based Resins and Coatings

Hydantoin-based epoxy resins are a notable class of materials. Generally, these are synthesized through the reaction of a hydantoin compound with epichlorohydrin. While much of the available research focuses on 5,5-dimethylhydantoin (B190458), the synthesis principles can be extended to 5,5-diethylhydantoin. The resulting diethylhydantoin-based epoxy resins would be expected to possess a five-membered heterocyclic ring, contributing to good electrical insulation, heat resistance, and weatherability.

The synthesis typically involves a condensation reaction, and the properties of the resulting resin can be tailored by controlling the reaction conditions. The general properties of hydantoin-based resins are summarized in the table below, offering a predictive insight into what could be expected from this compound analogues.

| Property | General Characteristics of Hydantoin-Based Resins |

| Thermal Stability | The heterocyclic structure generally enhances thermal resistance compared to standard epoxy resins. |

| Electrical Insulation | The nitrogen-containing ring contributes to good dielectric properties. |

| Weather Resistance | Often exhibit good resistance to degradation from environmental factors. |

| Mechanical Properties | Can improve the hardness and abrasion resistance of coatings. |

Development of Polyhydantoins for Advanced Applications

Polyhydantoins are a class of polymers that incorporate the hydantoin moiety into their backbone. These polymers are investigated for advanced applications where high performance is critical. Research in this area has largely centered on derivatives of 5,5-dimethylhydantoin, which are used to create polymers with high thermal stability and mechanical strength. It is plausible that polyhydantoins derived from this compound could offer modified properties, such as altered solubility or different thermal characteristics, due to the presence of the ethyl groups.

Applications in Agrochemical Formulations and Crop Science

Utilization as Intermediates in Fine Chemical Synthesis (Excluding Pharmaceutical Intermediates for Human Use)

In the realm of fine chemicals, hydantoins serve as versatile intermediates for the synthesis of a variety of compounds. Their utility stems from the reactivity of the hydantoin ring, which allows for various chemical modifications. While many of these synthetic pathways lead to pharmaceutically active molecules, there are non-pharmaceutical applications as well. For instance, 5,5-dimethylhydantoin is a precursor in the synthesis of certain water-soluble polymers and other specialty chemicals. nih.gov Although specific, non-pharmaceutical synthetic routes starting from this compound are not widely reported, its structural similarity to other 5,5-disubstituted hydantoins suggests its potential as an intermediate in the production of various organic compounds for industrial use.

Emerging Applications in Novel Materials and Functional Compounds

The exploration of hydantoin derivatives in novel materials is an ongoing field of research. The unique chemical structure of the hydantoin ring makes it an attractive candidate for the development of new functional materials. While there is a significant gap in the literature regarding emerging applications specifically for this compound, the broader class of hydantoins is being investigated for various advanced uses.

Environmental Chemistry and Degradation Studies of Hydantoin Compounds

Pathways and Kinetics of Environmental Degradation

The environmental degradation of 5,5-Diethylhydantoin is not extensively documented in the provided search results. General principles of chemical degradation in the environment, such as photolysis, hydrolysis, and biodegradation, are understood for organic compounds, but specific kinetic data or identified pathways for this compound are absent.

Environmental Fate: Adsorption, Leaching, and Mobility in Aqueous and Soil Systems

Detailed data on the adsorption, leaching, and mobility of this compound in environmental systems is not present in the search results. General principles of environmental fate describe how a compound's molecular structure influences its behavior, including adsorption to soil particles and potential for leaching into groundwater gcsaa.orgfera.co.ukenviro.wiki. For the related compound, 5,5-Dimethylhydantoin (B190458) (DMH), it is estimated to have very high mobility in soil, with adsorption coefficients (Koc) suggesting low binding to soil nih.gov. Studies on DMH also indicate it is not expected to adsorb to suspended solids and sediment in water nih.gov. Specific adsorption coefficients (Kd) for this compound in various soil types or its leaching potential in aqueous systems have not been identified.

Ecotoxicological Assessment Methodologies (Focus on environmental impact, not human safety)

Specific ecotoxicological data and assessment methodologies for this compound are not detailed in the provided search results. General approaches to ecotoxicological assessment involve evaluating the impact on aquatic and terrestrial organisms bayer.comnih.gov. For 5,5-Dimethylhydantoin (DMH) and its degradates (DMH or EMH), it is noted that the degradates are considered practically non-toxic to aquatic organisms, whereas the parent halohydantoins can be highly toxic regulations.gov. However, direct ecotoxicity studies (e.g., LC50, EC50 values) for this compound on relevant environmental species are not available in the retrieved information.

Data Tables

Due to the absence of specific quantitative data for this compound in the provided search results regarding degradation kinetics, adsorption coefficients, mobility parameters, or ecotoxicity endpoints, data tables cannot be generated for these sections.

Compound Names Mentioned

this compound

5,5-Dimethylhydantoin (DMH)

5-ethyl-5-phenylhydantoin

5-ethyl-5-methylhydantoin (B102286) (EMH)

Dibromo-5,5-diethylhydantoin

Future Research Directions and Perspectives in 5,5 Diethylhydantoin Chemistry

Pioneering Novel Synthetic Strategies and Methodologies

Future research into the synthesis of 5,5-diethylhydantoin is expected to move beyond traditional methods, focusing on efficiency, selectivity, and complexity. Key areas of development will likely include asymmetric catalysis, flow chemistry, and biocatalysis to afford precise control over the molecular architecture.

One of the most promising frontiers is the development of enantioselective catalytic methods. While the synthesis of chiral 5,5-disubstituted hydantoins remains a challenge, recent breakthroughs in asymmetric catalysis for related structures offer a clear path forward . Future efforts will likely focus on adapting these methodologies to produce enantiomerically pure (R)- and (S)-5,5-diethylhydantoin, which could have distinct biological activities and applications.

Continuous flow chemistry presents another significant avenue for innovation. The semi-continuous flow synthesis of hydantoins using simple, commercially available starting materials has been demonstrated as a sustainable and efficient alternative to traditional batch processes scilit.com. Applying this technology to the synthesis of this compound could lead to safer, more scalable, and cost-effective production.

Furthermore, biocatalysis offers a green and highly selective approach to hydantoin (B18101) synthesis. The "hydantoinase process," a multi-enzymatic system, is already used for the industrial production of D-amino acids from hydantoins. Future research could explore the discovery or engineering of novel enzymes capable of acting on this compound precursors to achieve highly specific and sustainable synthetic routes.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure (R)- and (S)-5,5-diethylhydantoin. | Development of novel chiral catalysts and reaction conditions. |

| Flow Chemistry | Increased safety, scalability, and efficiency; reduced waste. | Adaptation of existing flow chemistry protocols to this compound. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of specific enzymes for this compound synthesis. |

Advancements in Materials Science Through Hydantoin-Based Structures

The rigid, heterocyclic structure of this compound makes it an attractive building block for novel materials. Future research is anticipated to explore its incorporation into polymers and other materials to create substances with enhanced thermal, mechanical, and functional properties.

A significant area of interest is the development of hydantoin-based epoxy resins researchgate.netkeyingchem.comtrigon-chemie.comlookchem.comhighchem.co.jp. While research has primarily focused on 5,5-dimethylhydantoin (B190458), the principles can be extended to the diethyl-substituted analogue. This compound can be used to synthesize specialty epoxy resins with good electrical insulation, heat resistance, and weather resistance researchgate.net. The ethyl groups may impart different solubility and processing characteristics compared to the methyl groups, potentially leading to resins with tailored properties for applications in electronic packaging, insulation materials, and high-performance coatings.

The incorporation of the this compound moiety into polymer backbones is another promising research direction. Polyimides and other polymers containing hydantoin rings have been synthesized and shown to possess unique properties scilit.com. Future work could focus on the synthesis and characterization of polymers containing this compound, which may exhibit altered flexibility, solubility, and thermal stability compared to their dimethyl counterparts. These new polymers could find applications as advanced engineering plastics, membranes, or biomedical materials.

Integration of Sustainable Chemistry Principles in Hydantoin Research

The principles of green chemistry are becoming increasingly important in chemical synthesis, and future research on this compound will undoubtedly be influenced by this trend. Key areas of focus will include the use of greener solvents, alternative energy sources, and renewable feedstocks.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has emerged as a powerful tool for the sustainable synthesis of hydantoins nih.govresearchgate.netnih.gov. The application of mechanochemical methods, such as ball milling, to the synthesis of this compound could significantly reduce solvent waste and energy consumption nih.gov. Similarly, ultrasound-assisted synthesis has been shown to be a rapid and efficient method for preparing 5,5-disubstituted hydantoins, offering another avenue for greener production researchgate.net.

The development of synthetic routes that utilize renewable feedstocks is a cornerstone of sustainable chemistry reagent.co.uk. Future research could investigate the synthesis of this compound from bio-based starting materials, moving away from petroleum-derived precursors. This would not only improve the environmental footprint of its production but also align with the growing demand for sustainable chemical manufacturing.

| Green Chemistry Approach | Application to this compound | Potential Impact |

| Mechanochemistry | Solvent-free or low-solvent synthesis. | Reduced waste, lower energy consumption, simplified workup. |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates at lower temperatures. | Increased efficiency, reduced energy use. |

| Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels, improved sustainability. |

Interdisciplinary Research Avenues and Potential Collaborations

The unique chemical structure of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with fields such as medicine, materials science, and computational science.

In medicinal chemistry, the hydantoin scaffold is a well-established pharmacophore found in numerous approved drugs nih.gov. While much of the focus has been on other derivatives, the synthesis and biological screening of novel this compound derivatives could lead to the discovery of new therapeutic agents nih.govrsc.orgresearchgate.net. Collaborations between synthetic chemists and biologists will be crucial for exploring the potential of these compounds as anticonvulsants, anti-cancer agents, or antimicrobials.

The ability of the hydantoin ring to participate in non-covalent interactions, such as hydrogen bonding, makes it a valuable component in supramolecular chemistry . The study of the supramolecular arrangement of 5-ethyl-5-phenylhydantoins has provided insights into their crystal engineering rsc.org. Similar investigations into this compound could lead to the design of novel crystalline materials, gels, and other complex molecular assemblies with unique properties.

Computational chemistry will play a vital role in guiding future experimental work. Density Functional Theory (DFT) and other computational methods can be used to predict the properties of this compound and its derivatives, as well as to elucidate reaction mechanisms researchgate.netresearchgate.netresearchgate.net. Collaborations between computational and experimental chemists will accelerate the discovery of new synthetic routes and the design of materials with desired functionalities.

Q & A

Q. What are the validated synthetic routes for 5,5-diethylhydantoin, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of hydantoin derivatives typically involves condensation reactions between ketones or aldehydes with urea or cyanamide. For this compound, a plausible route involves reacting diethyl ketone with urea under alkaline conditions. Evidence from analogous syntheses (e.g., 5,5-dimethylhydantoin) suggests optimizing parameters such as temperature (50–80°C), solvent (aqueous ethanol), and catalyst (KOH) to achieve yields >80% . Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve substituents at the 5-position, with methyl/methylene protons appearing as singlets or triplets (e.g., δ 1.2–1.5 ppm for ethyl groups) .

- IR : Strong carbonyl stretches (~1750 cm) confirm the hydantoin ring .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) ensures purity (>95%) and distinguishes impurities like unreacted urea .

Q. What are the primary biochemical applications of this compound in model organisms?

- Methodological Answer : this compound (EEH) has been studied as a cytochrome P-450 inducer in rat liver models. In vivo protocols involve dietary administration (e.g., 500 ppm for 2 weeks) followed by enzymatic assays (e.g., alkoxyresorufin O-dealkylase) to quantify P-450 activity. Control groups must include baseline and positive controls (e.g., phenobarbital) to validate induction specificity .

Advanced Research Questions

Q. How does this compound compare to structurally related hydantoins in promoting carcinogenesis, and what experimental models resolve conflicting data?

- Methodological Answer : EEH and its analogs (e.g., 5-ethyl-5-phenylhydantoin) exhibit differential carcinogenic potential. In N-nitrosodiethylamine (NDEA)-initiated rat models, EEH significantly promotes liver tumors (p < 0.001), while phenyl-substituted analogs show thyroid specificity. Conflicting data on dose-response relationships require longitudinal studies with histopathological analysis and RNA-seq to identify oncogenic pathways .

Q. What strategies improve the selectivity of this compound derivatives as enzyme inhibitors (e.g., BACE1)?

- Methodological Answer : Structural modifications at the hydantoin core (e.g., aminohydantoins) enhance binding to aspartyl proteases. For BACE1 inhibition, cocrystal studies reveal that 5,5-disubstitution optimizes hydrophobic interactions with the S3 pocket. Computational docking (e.g., AutoDock Vina) and mutagenesis assays validate key residues (e.g., Asp32, Asp228) for selectivity (>100× over BACE2/cathepsin D) .

Q. How can researchers reconcile discrepancies in the environmental stability and reactivity of halogenated this compound derivatives?

- Methodological Answer : Halogenated analogs (e.g., 1,3-dichloro-5,5-diethylhydantoin) exhibit variable stability due to steric effects from ethyl groups. Accelerated degradation studies (pH 7–9, 25–40°C) with LC-MS monitoring quantify hydrolysis products. Conflicting data on chlorination efficiency may arise from competing pathways (e.g., radical vs. electrophilic mechanisms), resolved via O isotopic labeling and EPR spectroscopy .

Q. What experimental designs mitigate confounding factors in assessing this compound toxicity?

- Methodological Answer :

- In vitro : Use primary hepatocytes (rat/human) with CYP induction inhibitors (e.g., SKF-525A) to isolate EEH-specific effects .

- In vivo : Pair-fed controls and isogenic animal strains (e.g., F344/NCr rats) minimize metabolic variability. Include endpoints like glutathione depletion and oxidative stress markers (e.g., 8-OHdG) .

Methodological Resources

- Synthetic Protocols : Refer to [2, 13] for hydantoin condensation methods.

- Analytical Standards : Use PubChem CID 6491 (dimethyl analog) as a reference for NMR/IR libraries .

- Toxicology Models : Follow IARC guidelines for carcinogen testing .

Note : Avoid commercial sources (e.g., Thermo Scientific, TCI) for synthesis; prioritize peer-reviewed protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.